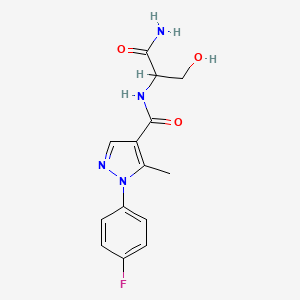![molecular formula C11H6Cl2N4 B10798316 5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798316.png)
5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines This compound is characterized by the presence of a triazole ring fused to a pyrazine ring, with chlorine atoms attached to the 5th position of the triazole ring and the 4th position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorophenylhydrazine with 2,3-dichloropyrazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyrazines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to inhibit specific kinases such as c-Met and VEGFR-2.
Antimicrobial Activity: The compound exhibits antimicrobial properties and has been evaluated against various bacterial and fungal strains.
Biological Research: It is used in studies related to cell signaling pathways and molecular interactions due to its ability to bind to specific proteins and enzymes.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with molecular targets such as kinases. For instance, it inhibits the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis. By binding to these kinases, the compound disrupts their signaling pathways, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Similar in structure but with a quinoxaline ring instead of a pyrazine ring.
Triazolam: A benzodiazepine derivative with a triazole ring fused to a benzodiazepine ring.
Uniqueness
5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine is unique due to its specific substitution pattern and its dual inhibitory activity against c-Met and VEGFR-2 kinases. This dual inhibition is not commonly observed in similar compounds, making it a valuable candidate for further research in anticancer therapies .
Properties
Molecular Formula |
C11H6Cl2N4 |
|---|---|
Molecular Weight |
265.09 g/mol |
IUPAC Name |
5-chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C11H6Cl2N4/c12-8-3-1-7(2-4-8)11-16-15-10-6-14-5-9(13)17(10)11/h1-6H |
InChI Key |
VCWFDFYRPOTNNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2C(=CN=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(3,4-difluorophenyl)ethoxy]-3-(1H-indol-6-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798235.png)
![N-[4-[5-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]phenyl]acetamide](/img/structure/B10798243.png)
![3-[5-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N,N-dimethylbenzamide](/img/structure/B10798250.png)
![5-[2-(3,4-Difluorophenyl)ethoxy]-3-(4-pyrrolidin-1-ylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798253.png)
![5-[2-(3,4-Difluorophenyl)ethoxy]-3-(4-piperidin-1-ylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798257.png)
![4-[5-[2-(3,4-Difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]aniline](/img/structure/B10798263.png)
![3-[4-(Difluoromethoxy)phenyl]-5-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798265.png)
![5-[2-(2-Chlorophenyl)ethoxy]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798271.png)
![N-(5-chloro-2-methylphenyl)-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide](/img/structure/B10798282.png)
![N-(5-chloro-2-methylphenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide](/img/structure/B10798301.png)
![tert-butyl N-[1-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-3-phenylpropan-2-yl]carbamate](/img/structure/B10798305.png)
![2-[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-1,3-oxazole-4-carboxamide](/img/structure/B10798313.png)


